molecular formula C20H17N3O2 B11623782 N'-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide

N'-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11623782
M. Wt: 331.4 g/mol
InChI Key: ZGBGMIHXFBCKFI-UHFFFAOYSA-N
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Description

N’-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide is a compound that features a biphenyl group linked to a pyridine ring through an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide typically involves the following steps:

    Formation of the biphenyl-4-yl acetyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with pyridine-2-carboximidamide: The biphenyl-4-yl acetyl intermediate is then reacted with pyridine-2-carboximidamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N’-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of N’-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds such as biphenyl-4-carboxylic acid and biphenyl-4-amine share structural similarities.

    Pyridine derivatives: Compounds like pyridine-2-carboxylic acid and pyridine-2-carboxamide are structurally related.

Uniqueness

N’-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide is unique due to its combination of a biphenyl group and a pyridine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-phenylphenyl)acetate

InChI

InChI=1S/C20H17N3O2/c21-20(18-8-4-5-13-22-18)23-25-19(24)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,21,23)

InChI Key

ZGBGMIHXFBCKFI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CC=CC=N3)\N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CC=CC=N3)N

Origin of Product

United States

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